Synthetic Utility as a Quinolone Antibiotic Precursor: Documented Patent Use vs. Unsubstituted Analog
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate is specifically claimed as an intermediate in the synthesis of quinolone antibiotics in patent WO2007/099326 A1 (pages 146-147) [1]. In contrast, the unsubstituted analog methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 863785-96-0) is not cited in this patent . This establishes the 6-methoxy compound as the requisite building block for the patented synthetic route.
| Evidence Dimension | Presence in key patent synthetic route |
|---|---|
| Target Compound Data | Cited in WO2007/099326 A1, pp. 146-147 |
| Comparator Or Baseline | Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 863785-96-0): Not cited |
| Quantified Difference | Target is the specified intermediate; analog is absent from the patent |
| Conditions | Patent document analysis |
Why This Matters
For organizations developing quinolone antibiotics following this patented route, procurement of the exact intermediate is mandatory to maintain intellectual property compliance and synthetic fidelity.
- [1] AstraZeneca AB, AstraZeneca UK Limited. Quinoline derivatives. WO2007099326A1, 2007, pp. 146-147. View Source
